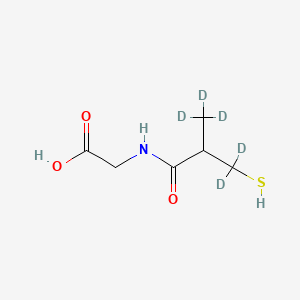

N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Description

Properties

IUPAC Name |

2-[[3,3,3-trideuterio-2-[dideuterio(sulfanyl)methyl]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOCIBBWDLKODX-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)C([2H])([2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662071 | |

| Record name | N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184993-97-2 | |

| Record name | N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(3-Mercapto-2-methylpropanoyl)glycine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is the deuterated analog of Tiopronin, a thiol-containing drug used in the management of cystinuria.[1][2] In drug development and clinical research, isotopically labeled compounds like this compound are invaluable as internal standards for pharmacokinetic and metabolic studies, enabling highly accurate quantification of the parent drug in biological matrices through mass spectrometry-based methods.[3][4] The incorporation of five deuterium atoms onto the glycine moiety provides a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled compound without significantly altering its chemical properties.

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound and details its characterization. The methodologies presented are based on established principles of organic synthesis, particularly amide bond formation and thiol chemistry, adapted for the preparation of this specific isotopically labeled molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the protection of the thiol group of 3-mercapto-2-methylpropanoic acid, followed by amide coupling with glycine-d5, and subsequent deprotection of the thiol. A representative synthetic scheme is outlined below.

Overall Reaction Scheme:

Caption: Synthetic pathway for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound.

| Property | Value |

| Chemical Formula | C₆H₆D₅NO₃S |

| Molecular Weight | 182.25 g/mol |

| CAS Number | 1184993-97-2 |

| Appearance | White to off-white solid |

| Solubility | Freely soluble in water, soluble in methanol. |

| Melting Point | 93-98 °C (for non-deuterated Tiopronin)[1] |

Characterization Data

The structural integrity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The expected data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted ¹H and ¹³C NMR spectral data for this compound, based on the known spectra of its non-deuterated analog, Tiopronin. The spectra would typically be recorded in a deuterated solvent such as D₂O.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.85 - 3.00 | m | 1H | -CH(CH₃)- |

| 2.65 - 2.80 | m | 2H | -CH₂-SH |

| 1.25 | d | 3H | -CH(CH₃)- |

Note: Signals for the N-D and C-D protons of the glycine-d5 moiety will not be observed in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| 178.5 | Amide C=O |

| 173.0 | Carboxylic acid C=O |

| 45.0 | -CH(CH₃)- |

| 38.5 | -CH₂-SH |

| 17.0 | -CH(CH₃)- |

Note: The signals for the deuterated carbons of the glycine-d5 moiety will be significantly broadened and likely unobserved or very weak in a standard ¹³C NMR spectrum due to quadrupolar relaxation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method for confirming the molecular weight and isotopic enrichment of the final product.

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Species |

| ESI-Negative | 181.06 (calculated) | [M-H]⁻ |

| ESI-Positive | 183.08 (calculated) | [M+H]⁺ |

| ESI-Positive | 205.06 (calculated) | [M+Na]⁺ |

Experimental Protocols

The following sections provide detailed, plausible experimental procedures for the synthesis and characterization of this compound.

Synthesis Workflow

Caption: Experimental workflow for the synthesis and characterization.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(Tritylthio)-2-methylpropanoic acid (Thiol Protection)

-

To a solution of 3-mercapto-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N) (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(tritylthio)-2-methylpropanoic acid.

Step 2: Synthesis of N-(3-(Tritylthio)-2-methylpropanoyl)glycine-d5 (Amide Coupling)

-

Dissolve 3-(tritylthio)-2-methylpropanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add glycine-d5 (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(3-(tritylthio)-2-methylpropanoyl)glycine-d5.

Step 3: Synthesis of this compound (Deprotection)

-

Dissolve N-(3-(tritylthio)-2-methylpropanoyl)glycine-d5 (1.0 eq) in a mixture of DCM.

-

Add triisopropylsilane (TIS) (5.0 eq) as a scavenger.

-

Slowly add trifluoroacetic acid (TFA) (20-50% in DCM) to the reaction mixture at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Filter the solid and wash with cold diethyl ether.

-

Purify the crude product by recrystallization or preparative HPLC to obtain the final product, this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the final product in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the sample into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire mass spectra in both positive and negative ion modes to determine the accurate mass of the molecular ions.

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method to assess the purity of the final compound. A reverse-phase C18 column is typically used.

-

Prepare a standard solution of the compound of known concentration.

-

Inject the sample and the standard into the HPLC system and analyze the chromatograms to determine the purity and retention time.

Conclusion

References

An In-depth Technical Guide to N-(3-Mercapto-2-methylpropanoyl)glycine-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 (Tiopronin-d5) is the deuterated analog of Tiopronin, a thiol-containing drug primarily used in the management of cystinuria. This technical guide provides a comprehensive overview of the core chemical properties, mechanism of action, and applications of Tiopronin, with a special focus on the role of its deuterated form in research and development. While specific experimental data on the deuterated compound is limited in publicly available literature, this guide extrapolates from the extensive data on Tiopronin to provide a thorough understanding of its function and the utility of its isotopically labeled counterpart.

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine, commercially known as Tiopronin, is a crucial therapeutic agent for the prevention of cystine kidney stone formation in patients with severe homozygous cystinuria.[1] It acts as a cystine-binding thiol drug. The deuterated form, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.[2] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise quantification in biological matrices without altering the fundamental chemical properties of the molecule.

Physicochemical Properties

The fundamental properties of Tiopronin and its deuterated analog are summarized below. Note that while some data for the d5 variant is available, most of the detailed physicochemical and pharmacokinetic data pertains to the non-labeled compound.

| Property | N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin) | This compound |

| Molecular Formula | C₅H₉NO₃S | C₆H₆D₅NO₃S |

| Molecular Weight | 163.20 g/mol [3][4] | 182.25 g/mol [5][6] |

| CAS Number | 1953-02-2 | 1184993-97-2[5][6] |

| Appearance | White crystalline powder[4] | White to Off-White Solid[5] |

| Solubility | Freely soluble in water[3][4] | Not explicitly stated, but expected to be similar to Tiopronin |

| Synonyms | Tiopronin, Thiola, N-(2-Mercaptopropionyl) glycine | 3-Mercapto-2-methyl-propionylaminoacetic Acid-d5, DA 12-d5[5] |

Mechanism of Action: Thiol-Disulfide Exchange

The primary therapeutic effect of Tiopronin is derived from its active thiol (-SH) group, which undergoes a thiol-disulfide exchange reaction with cystine.[7][8] Cystine, a dimer of the amino acid cysteine, is poorly soluble in urine, leading to the formation of crystals and subsequently kidney stones in individuals with cystinuria.[7]

Tiopronin intervenes by breaking the disulfide bond in cystine, forming a more soluble mixed disulfide of tiopronin-cysteine.[8][9] This reaction effectively reduces the concentration of free cystine in the urine to below its solubility limit, thereby preventing stone formation.[8] The resulting tiopronin-cysteine complex is approximately 50 times more soluble in urine than cystine itself.[7]

Pharmacokinetics

Pharmacokinetic studies of oral Tiopronin have been conducted in healthy subjects. The use of deuterated internal standards like this compound is critical for the accuracy of these studies.

| Parameter | Value (for Tiopronin) | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3-6 hours | [6] |

| Terminal Half-life (total Tiopronin) | 53 hours | [6] |

| Terminal Half-life (unbound Tiopronin) | 1.8 hours | [6] |

| Mean Residence Time (total Tiopronin) | 58 hours | [6] |

| Mean Residence Time (unbound Tiopronin) | 6 hours | [6] |

| Absolute Bioavailability | 63% | [6] |

| Urinary Excretion | 74% within the first 6 hours | [6] |

Note: The significant difference between the pharmacokinetics of total and unbound tiopronin indicates extensive protein and tissue binding.[6]

Experimental Protocols

Quantification of Tiopronin in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Tiopronin in plasma, a process where this compound would be used as an internal standard.

Objective: To determine the concentration of Tiopronin in human plasma samples.

Materials:

-

Human plasma samples

-

This compound (Internal Standard)

-

1,4-dithiothreitol (DTT) as a reducing agent[7]

-

Perchloric acid (10%) for deproteinization[7]

-

Methanol

-

Ammonium acetate

-

Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) source[1][7]

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a known volume of plasma, add the internal standard (this compound) at a known concentration.

-

Add DTT to reduce any disulfide-bound Tiopronin.[7]

-

Precipitate plasma proteins by adding 10% perchloric acid.[7]

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate the analyte and internal standard on the C8 or C18 column using an isocratic mobile phase (e.g., Methanol:5 mmol/L ammonium acetate, 20:80, v/v).[7]

-

Detect and quantify Tiopronin and its deuterated internal standard using the mass spectrometer in negative electrospray ionization mode.[7]

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of Tiopronin and a fixed concentration of the internal standard.

-

Determine the concentration of Tiopronin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Measurement of Urinary Cystine Concentration

This protocol outlines a colorimetric method for determining urinary cystine levels, which is essential for diagnosing cystinuria and monitoring the efficacy of Tiopronin treatment.

Objective: To quantify the concentration of cystine in a 24-hour urine sample.

Materials:

-

24-hour urine sample collected in a container with 10 mL of 19% HCl.[5]

-

Sodium cyanide solution

-

Sodium nitroprusside solution

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Record the total volume of the 24-hour urine collection.

-

Take an aliquot of the urine sample.

-

-

Colorimetric Reaction:

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 521 nm) within 20 seconds of adding the nitroprusside.[11]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of cystine.

-

Determine the cystine concentration in the urine sample by comparing its absorbance to the standard curve.

-

Calculate the total 24-hour urinary cystine excretion based on the concentration and the total urine volume.

-

Applications in Research and Drug Development

This compound is a critical tool for:

-

Pharmacokinetic Studies: As an internal standard, it allows for the precise and accurate quantification of Tiopronin in biological fluids, which is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Bioequivalence Studies: It is used to compare the bioavailability of different formulations of Tiopronin.

-

Metabolite Identification: Deuterium labeling can help in tracing the metabolic fate of Tiopronin and identifying its metabolites.

-

Drug-Drug Interaction Studies: It facilitates the accurate measurement of Tiopronin levels when co-administered with other drugs to assess potential interactions.

Conclusion

This compound is an indispensable tool for the research and development of Tiopronin. While the therapeutic benefits are attributed to the non-deuterated form, the deuterated analog underpins the robust analytical methodologies required for its clinical evaluation and optimization. A thorough understanding of Tiopronin's mechanism of action and pharmacokinetics, facilitated by the use of its deuterated counterpart, is essential for its effective and safe use in the management of cystinuria. Further research into the potential kinetic isotope effects of deuteration on the pharmacokinetics of Tiopronin could provide deeper insights into its metabolic pathways.

References

- 1. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacokinetics of oral tiopronin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Kinetics and mechanism of reactions of the drug tiopronin with platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cystinuria Workup: Laboratory Studies, Imaging Studies, Procedures [emedicine.medscape.com]

- 11. ovid.com [ovid.com]

An In-depth Technical Guide to N-(3-Mercapto-2-methylpropanoyl)glycine-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is a deuterated analog of Tiopronin, a thiol-containing drug. This document provides a comprehensive overview of its chemical properties, potential synthesis, and applications, with a focus on its role as an internal standard in analytical chemistry. Furthermore, it explores the antioxidant mechanism of its non-deuterated counterpart, Tiopronin, and its potential influence on the c-myc signaling pathway, a critical regulator of cellular processes. This guide is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields.

Chemical Properties

This compound is a stable, isotopically labeled compound used primarily in research and analytical applications. Its fundamental chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | (3-Mercapto-2-(methyl-d3)propanoyl-3,3-d2)glycine | [2] |

| CAS Number | 1184993-97-2 | [1][3] |

| Molecular Formula | C₆H₆D₅NO₃S | [1][3] |

| Molecular Weight | 182.25 g/mol | [1][3] |

| Appearance | White to Off-White Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be extrapolated from the known synthesis of its non-deuterated analog, Tiopronin (N-(2-Mercaptopropionyl)glycine), and general methods for N-acylation of amino acids. The key step would involve the use of a deuterated glycine precursor.

A general, conceptual synthesis pathway is outlined below. This is a hypothetical pathway and would require optimization and experimental validation.

Conceptual Synthetic Pathway

A potential synthesis could involve the acylation of glycine-d5 with 2-methyl-3-mercapto-propanoic acid or a suitable derivative.

Caption: Conceptual synthesis of this compound.

A more detailed, though still conceptual, experimental protocol based on the synthesis of N-substituted glycine oligomers could be as follows:[4]

-

Activation of Carboxylic Acid: 2-Methyl-3-mercaptopropanoic acid would first be activated. This could be achieved by converting it to its acid chloride using a reagent like thionyl chloride, or by forming an active ester.

-

Coupling Reaction: The activated 2-methyl-3-mercaptopropanoic acid derivative would then be reacted with glycine-d5 in a suitable aprotic solvent. The reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the generated acid.

-

Workup and Purification: Following the reaction, an aqueous workup would be performed to remove excess reagents and byproducts. The final product, this compound, would then be purified, likely by recrystallization or column chromatography.

Analytical Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the structure and the known spectra of related compounds, the expected analytical data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of deuterium atoms, the 1H NMR spectrum would be simplified compared to its non-deuterated counterpart. The signals corresponding to the deuterated methyl and glycine methylene protons would be absent or significantly reduced to very small residual peaks. The remaining proton signals would be from the methine group and the N-H and S-H protons, though the latter two are often broad and may exchange with deuterium if a protic solvent is used.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of 182.25. The fragmentation pattern would be expected to show characteristic losses of fragments such as the carboxyl group and parts of the propanoyl side chain.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of Tiopronin and related compounds in biological matrices using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[5]

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Tiopronin in a biological sample (e.g., plasma or urine). This protocol is based on general procedures for using deuterated internal standards and would require optimization for a specific application.[6]

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution to a concentration that is appropriate for the expected range of the analyte in the samples.

2. Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine) at room temperature.

-

To a known volume of the sample (e.g., 100 µL), add a precise volume of the internal standard working solution.

-

Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:sample).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), likely in positive or negative ion mode depending on which provides better sensitivity for Tiopronin.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Tiopronin and this compound. The mass transitions for the deuterated standard will be shifted by +5 Da compared to the non-deuterated analyte.

-

4. Quantification:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of Tiopronin and a fixed concentration of the internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of Tiopronin in the unknown samples is then determined from this calibration curve.

Caption: Workflow for using this compound as an internal standard.

Biological Activity and Signaling Pathways

As a deuterated analog, this compound is expected to have a biological activity profile very similar to that of Tiopronin. The primary mechanism of action of Tiopronin is related to its thiol group, which allows it to participate in thiol-disulfide exchange reactions and act as an antioxidant.[7]

Antioxidant Mechanism and Potential Impact on c-myc Signaling

Tiopronin is known to protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and preventing the depletion of intracellular glutathione (GSH).[7] The c-myc proto-oncogene is a key regulator of cell proliferation, growth, and apoptosis, and its expression and activity can be influenced by the cellular redox state.

While direct evidence of Tiopronin modulating the c-myc pathway is limited, a plausible indirect mechanism can be proposed. Oxidative stress is known to activate signaling pathways that can lead to the upregulation of c-myc. By reducing ROS levels, Tiopronin could potentially downregulate c-myc expression, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.[8][9]

Caption: Potential influence of Tiopronin on the c-myc signaling pathway via its antioxidant activity.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its primary utility lies in its application as a stable isotope-labeled internal standard for the accurate quantification of Tiopronin. Understanding its chemical properties and the biological activities of its non-deuterated counterpart provides a strong foundation for its effective use in analytical methodologies and for exploring its potential therapeutic implications in contexts where redox modulation of signaling pathways like c-myc is relevant. Further research into its specific synthesis and detailed characterization will undoubtedly expand its applications in the scientific community.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Liquid chromatography analysis of N-(2-mercaptopropionyl)-glycine in biological samples by ThioGlo 3 derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1184993-97-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. "Protective Effects of Tiopronin on Oxidatively Challenged Human Lung C" by Justin Beltz, Anna Chernatynskaya et al. [scholarsmine.mst.edu]

- 8. mdpi.com [mdpi.com]

- 9. Apigenin induces c-Myc-mediated apoptosis in FRO anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of N-(3-Mercapto-2-methylpropanoyl)glycine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is the deuterated analog of Tiopronin, also known as N-(2-Mercaptopropionyl)glycine. As a deuterated homolog, its fundamental mechanism of action is identical to that of Tiopronin. The inclusion of five deuterium atoms is primarily intended to alter the pharmacokinetic profile of the molecule, potentially affecting its metabolism and half-life, without changing its pharmacodynamic properties. This guide will provide a comprehensive overview of the core mechanism of action of this compound, based on the extensive research conducted on its non-deuterated parent, Tiopronin.

Tiopronin is a thiol-containing drug primarily used in the management of cystinuria, a genetic disorder characterized by the excessive excretion of cystine and the subsequent formation of kidney stones.[1][2] The therapeutic effects of Tiopronin are centered on its chemical reactivity as a thiol agent, with secondary antioxidant and anti-inflammatory properties also contributing to its clinical profile.

Primary Mechanism of Action: Thiol-Disulfide Exchange

The principal mechanism through which this compound exerts its therapeutic effect in cystinuria is via a thiol-disulfide exchange reaction with cystine.[2][3] Cystine, an amino acid composed of two cysteine molecules linked by a disulfide bond, is poorly soluble in urine.[1] In individuals with cystinuria, elevated urinary concentrations of cystine lead to its precipitation and the formation of calculi.[2]

The free thiol (-SH) group in this compound acts as a reducing agent, attacking the disulfide bond of cystine. This reaction cleaves the cystine molecule, resulting in the formation of a mixed disulfide, cysteine-tiopronin, which is significantly more water-soluble than cystine itself.[1][2] This increase in solubility prevents the crystallization of cystine and can lead to the dissolution of existing stones.[4] The reduction in free urinary cystine is proportional to the administered dose of the drug.[5]

Secondary Mechanisms of Action

Beyond its primary role in cystine solubilization, this compound, like its parent compound, exhibits antioxidant and anti-inflammatory properties.

Antioxidant Activity: The thiol group is highly reactive and can neutralize reactive oxygen species (ROS) and free radicals.[2] This antioxidant capacity helps to mitigate oxidative stress, which can contribute to renal tissue damage in patients with cystinuria.[2][6] By scavenging these harmful species, the compound helps protect kidney cells and maintain renal function.[2]

Anti-inflammatory Properties: Chronic irritation from cystine stones can lead to inflammation in the renal system.[1] Tiopronin has been shown to possess anti-inflammatory effects, which can help to alleviate the symptoms associated with cystinuria and create a less favorable environment for stone formation.[1]

Quantitative Data

The efficacy of Tiopronin in increasing the solubility of cystine has been quantified in several studies. The following table summarizes key findings on the effect of Tiopronin on urinary cystine parameters.

| Parameter | Dosage | Result | Reference |

| Cystine Capacity | 1 g/day | Increase from -39.1 to 130.4 mg/L (P<0.009) | [7] |

| 24-hour Cystine Excretion | 1 g/day | Decrease from 1003.9 to 834.8 mg/day (P=0.039) | [7] |

| Urinary Cystine Reduction | 1 g/day | Expected reduction of 250-350 mg/day | [5] |

| Urinary Cystine Reduction | 2 g/day | Expected reduction of approximately 500 mg/day | [5] |

| Antioxidant Activity (IC50) | 356 µM | Inhibition of bovine erythrocyte glutathione peroxidase | [8] |

Experimental Protocols

The following is a representative experimental protocol for determining the effect of this compound on cystine solubility in urine. This protocol is based on methodologies described in the literature for Tiopronin.[1][9]

Objective: To quantify the increase in cystine solubility in a urine sample upon treatment with this compound.

Materials:

-

Urine samples (from healthy volunteers or cystinuria patients)

-

Cystine powder

-

This compound stock solution (e.g., 20 mM)

-

Phosphate buffered saline (PBS)

-

Centrifuge tubes

-

Incubator/shaker

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Sodium nitroprusside reagent (for colorimetric assay)

Procedure:

-

Sample Preparation:

-

Aliquots of urine (e.g., 0.9 mL) are placed into centrifuge tubes.

-

A known amount of cystine (e.g., 1 mg) is added to each tube to create a supersaturated solution.

-

-

Treatment:

-

A specific volume of the this compound stock solution (e.g., 0.1 mL to achieve a final concentration of 2 mM) is added to the test samples.

-

A corresponding volume of PBS is added to the control samples.

-

-

Incubation:

-

The tubes are incubated at 37°C with gentle agitation for a predetermined period (e.g., 24 or 48 hours) to allow the thiol-disulfide exchange reaction to reach equilibrium.

-

-

Separation of Undissolved Cystine:

-

The samples are centrifuged to pellet the undissolved cystine.

-

-

Quantification of Solubilized Cystine:

-

The supernatant is carefully collected.

-

The concentration of solubilized cystine in the supernatant is determined using a suitable analytical method, such as:

-

Sodium Nitroprusside Assay: A colorimetric method where the reagent reacts with sulfhydryl groups, and the absorbance is measured.[1]

-

HPLC: Provides a more specific and accurate quantification of the mixed disulfide and remaining cystine.

-

-

-

Data Analysis:

-

The concentration of solubilized cystine in the treated samples is compared to that in the control samples to determine the increase in solubility attributable to this compound.

-

Conclusion

The mechanism of action of this compound is fundamentally that of its parent compound, Tiopronin. Its primary therapeutic utility in cystinuria arises from its ability to chemically modify cystine through a thiol-disulfide exchange, forming a more soluble compound and thereby preventing the formation of kidney stones. Additionally, its antioxidant and anti-inflammatory properties may provide further clinical benefits by protecting renal tissue and reducing inflammation. The deuteration of the molecule is anticipated to primarily influence its pharmacokinetic properties, potentially offering advantages in terms of dosing and patient compliance. Further research into the specific pharmacokinetic profile of the deuterated compound is warranted to fully elucidate its clinical advantages.

References

- 1. Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tiopronin? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. Dissolution of cystine stones by irrigated tiopronin solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thiolaechcp.com [thiolaechcp.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Effect of Increasing Doses of Cystine Binding Thiol Drugs on Cystine Capacity in Patients with Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mass Spectrum of N-(3-Mercapto-2-methylpropanoyl)glycine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of N-(3-Mercapto-2-methylpropanoyl)glycine-d5, a deuterated analog of Tiopronin. This document outlines the predicted fragmentation patterns, relevant experimental protocols, and the logical basis for spectral interpretation, serving as a valuable resource for researchers utilizing this compound as an internal standard in quantitative mass spectrometry-based assays.

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine, commonly known as Tiopronin, is a thiol-containing drug used in the treatment of cystinuria. Its deuterated isotopologue, this compound, is frequently employed as an internal standard in bioanalytical methods to ensure accuracy and precision. A thorough understanding of its mass spectrometric behavior is paramount for method development and data interpretation. This guide focuses on the mass spectrum of the d5 variant, predicting its fragmentation based on the known behavior of the parent compound and the specific locations of the deuterium labels.

Chemical Structure and Deuteration

The chemical structure of this compound is crucial for interpreting its mass spectrum. The five deuterium atoms are specifically located on the 2-methylpropanoyl moiety of the molecule.

-

Three deuterium atoms replace the hydrogens of the methyl group.

-

Two deuterium atoms replace the hydrogens on the third carbon of the propanoyl chain.

This specific labeling pattern is critical for predicting the mass-to-charge ratio (m/z) of the resulting fragment ions.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted based on the fragmentation of its non-deuterated counterpart, Tiopronin. In negative electrospray ionization (ESI) mode, Tiopronin typically forms a deprotonated molecule [M-H]⁻. The d5 analog is expected to behave similarly.

Table 1: Predicted m/z Values for the Molecular Ion of this compound and its Parent Compound.

| Compound | Molecular Formula | Molecular Weight (Da) | Predicted [M-H]⁻ (m/z) |

| N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin) | C6H11NO3S | 177.22 | 176.0 |

| This compound | C6H6D5NO3S | 182.25 | 181.1 |

The primary fragmentation pathway for Tiopronin and its deuterated analog involves the cleavage of the amide bond, a common fragmentation for molecules with this functional group. This cleavage results in the formation of a glycinate anion.

Table 2: Predicted Major Fragment Ions for Tiopronin and this compound in Negative ESI-MS/MS.

| Precursor Compound | Precursor Ion [M-H]⁻ (m/z) | Major Product Ion | Product Ion (m/z) | Proposed Neutral Loss |

| N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin) | 176.0 | Glycinate anion | 74.0 | 3-Mercapto-2-methylpropanal |

| This compound | 181.1 | Glycinate anion | 74.0 | 3-Mercapto-2-(methyl-d3)-3,3-d2-propanal |

Since the deuterium labels are on the 2-methylpropanoyl portion of the molecule, the glycinate fragment remains unlabeled, and its m/z value is expected to be identical to that of the non-deuterated standard.

Experimental Protocols

The analysis of this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative experimental protocol based on common practices for the analysis of Tiopronin.

4.1. Sample Preparation

Due to the presence of a reactive thiol group, which can form disulfides, a reduction step is often necessary to ensure all of the analyte is in its monomeric form.

-

Reduction: To an aliquot of the sample (e.g., plasma), add a solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Internal Standard Spiking: Add the working solution of this compound.

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol, or an acid like perchloric acid.

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.

4.2. Liquid Chromatography (LC)

-

Column: A C18 or C8 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

4.3. Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for the analyte and the internal standard.

Table 3: Typical MRM Transitions for Tiopronin and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tiopronin | 176.0 | 74.0 |

| This compound | 181.1 | 74.0 |

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Tiopronin using its deuterated internal standard.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted mass spectrum, centered around the deprotonated molecular ion at m/z 181.1 and a major fragment at m/z 74.0 resulting from amide bond cleavage, offers a solid basis for the development of robust and reliable quantitative analytical methods. The detailed experimental protocol serves as a practical starting point for researchers in drug development and related scientific fields. The provided diagrams visually summarize the key fragmentation pathway and the analytical workflow, facilitating a clearer comprehension of the underlying principles.

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 CAS number lookup

CAS Number: 1184993-97-2

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is a deuterated analog of Tiopronin, a thiol-containing drug.[1] It is primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic research to ensure high accuracy and precision in the quantification of Tiopronin in biological matrices.[1] The deuterium labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

This technical guide provides an in-depth overview of this compound, focusing on the properties and applications of its non-deuterated counterpart, Tiopronin. Due to the limited availability of specific experimental data for the d5-labeled compound, this document infers its scientific applications from the extensive research conducted on Tiopronin.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1184993-97-2 |

| Molecular Formula | C₆H₆D₅NO₃S |

| Molecular Weight | 182.25 g/mol |

| Synonyms | Tiopronin-d5 |

| Appearance | Inquire with supplier |

| Solubility | Inquire with supplier |

Mechanism of Action (Inferred from Tiopronin)

The primary therapeutic application of Tiopronin is in the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones.[2] The mechanism of action is a thiol-disulfide exchange with cystine.[2][3][4][5] Tiopronin's free thiol group cleaves the disulfide bond in the sparingly soluble cystine molecule, forming a more water-soluble mixed disulfide of tiopronin-cysteine.[2][3][4][5] This reaction reduces the overall concentration of free cystine in the urine, thereby preventing its crystallization and the formation of stones.[2][5]

Additionally, Tiopronin exhibits antioxidant properties by scavenging reactive oxygen species (ROS).[2][6] This action is attributed to its thiol group, which can neutralize free radicals and protect tissues from oxidative damage.[2][6] This antioxidant activity may also involve the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Signaling Pathway Diagrams

Pharmacokinetic Data (Tiopronin)

The use of deuterated internal standards like this compound is crucial for accurate pharmacokinetic studies of Tiopronin.[1] Below is a summary of pharmacokinetic parameters for orally administered Tiopronin in healthy subjects.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Cmax) | 3-6 hours | [2] |

| Terminal Half-life (total Tiopronin) | ~53 hours | [2] |

| Terminal Half-life (unbound Tiopronin) | ~1.8 hours | [2] |

| Mean Residence Time (total Tiopronin) | ~58 hours | [2] |

| Mean Residence Time (unbound Tiopronin) | ~6 hours | [2] |

| Absolute Bioavailability | ~63% | [2] |

| Bioavailability from Urinary Excretion | ~47% | [2] |

Note: These values can vary depending on the specific study design, dosage, and patient population.

Experimental Protocols (Inferred from Tiopronin)

The following are generalized experimental protocols for assessing the efficacy and properties of Tiopronin. These can be adapted for studies involving this compound as an internal standard.

Protocol 1: In Vitro Cystine Solubility Assay

This protocol is adapted from methods used to measure the effect of Tiopronin on cystine solubility in urine.[4][5]

Objective: To determine the in vitro efficacy of a compound in dissolving cystine.

Materials:

-

Cystine crystals

-

Artificial or patient urine samples

-

Tiopronin or test compound solution (at various concentrations)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Sodium cyanide solution (10% w/v)

-

Sodium nitroprusside reagent

-

96-well microplates

-

Incubator (37°C)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Add a known amount of cystine crystals to tubes containing urine samples.

-

Add the test compound solution to achieve the desired final concentrations.

-

Incubate the samples at 37°C with constant stirring for various time points (e.g., 0, 1, 6, 12, 24, 48 hours).

-

After incubation, centrifuge the samples to pellet the undissolved cystine.

-

Carefully remove the supernatant.

-

To determine the amount of dissolved cystine, a colorimetric assay using sodium nitroprusside can be performed on the supernatant.

-

In a 96-well plate, mix a sample of the supernatant with phosphate buffer and sodium cyanide solution.

-

Incubate at room temperature.

-

Add sodium nitroprusside reagent and measure the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of dissolved cystine by comparing the absorbance to a standard curve.

Protocol 2: Quantitative Analysis of Tiopronin in Human Plasma using LC-MS/MS

This protocol describes a typical bioanalytical method for quantifying Tiopronin in plasma, using this compound as an internal standard.[1][7][8]

Objective: To accurately measure the concentration of Tiopronin in human plasma samples.

Materials:

-

Human plasma samples

-

Tiopronin analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

1,4-dithiothreitol (DTT) for reduction of disulfide bonds

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To release Tiopronin from disulfide bonds, add a reducing agent like DTT.

-

Spike the samples with a known concentration of the internal standard, this compound.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analyte and internal standard using a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid).

-

Detect and quantify Tiopronin and its deuterated internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of Tiopronin in the plasma samples by comparing the peak area ratios to a calibration curve prepared in the same biological matrix.

-

Experimental Workflow Diagram

Disclaimer

This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with established safety guidelines and regulations. The information regarding the mechanism of action and experimental use is based on the non-deuterated compound, Tiopronin, and is provided for illustrative purposes for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics of oral tiopronin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Metabolic Fate of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 In Vivo: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data regarding the in vivo metabolic fate of N-(3-Mercapto-2-methylpropanoyl)glycine-d5. While the metabolism of glycine and related N-acyl glycine compounds has been studied, direct experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this specific deuterated molecule is not available.

This guide is intended to provide a framework for the type of information required for a complete understanding of the metabolic fate of this compound. Should data from in vivo studies become available, this document can serve as a template for its organization and presentation.

Quantitative Data Summary

A complete understanding of the in vivo disposition of this compound would necessitate quantitative data on its presence and the presence of its metabolites in various biological matrices over time. This data is crucial for constructing a pharmacokinetic profile and understanding the extent of its biotransformation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Plasma

| Parameter | Value | Units |

| Cmax (Peak Plasma Concentration) | Data Not Available | ng/mL |

| Tmax (Time to Peak Concentration) | Data Not Available | hours |

| AUC (Area Under the Curve) | Data Not Available | ng*h/mL |

| t1/2 (Half-life) | Data Not Available | hours |

| Clearance | Data Not Available | mL/h/kg |

| Volume of Distribution | Data Not Available | L/kg |

Table 2: Hypothetical Distribution of this compound and its Metabolites in Tissues

| Tissue | Parent Compound Conc. (ng/g) | Metabolite M1 Conc. (ng/g) | Metabolite M2 Conc. (ng/g) |

| Liver | Data Not Available | Data Not Available | Data Not Available |

| Kidney | Data Not Available | Data Not Available | Data Not Available |

| Brain | Data Not Available | Data Not Available | Data Not Available |

| Adipose | Data Not Available | Data Not Available | Data Not Available |

Table 3: Hypothetical Excretion Profile of this compound and its Metabolites (% of Administered Dose)

| Excretion Route | Parent Compound | Metabolite M1 | Metabolite M2 | Total |

| Urine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Feces | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

To generate the data required for the tables above, a series of well-defined in vivo experiments would be necessary. The following outlines the typical methodologies that would be employed.

Animal Studies

-

Animal Model: Typically, rodent models such as Sprague-Dawley rats or C57BL/6 mice are used for initial pharmacokinetic and metabolism studies. The choice of species would depend on the specific research question and any known species-specific differences in relevant metabolic pathways.

-

Dosing: this compound would be administered via relevant routes, such as oral (gavage) and intravenous (bolus or infusion), to assess bioavailability and clearance. A range of doses would be used to evaluate dose-linearity.

-

Sample Collection: Blood samples would be collected at multiple time points post-dosing to characterize the plasma concentration-time profile. Urine and feces would be collected over specified intervals to determine the routes and extent of excretion. At the end of the study, various tissues (e.g., liver, kidney, brain, muscle, fat) would be harvested to assess tissue distribution.

Bioanalytical Method

-

Sample Preparation: Biological samples (plasma, urine, homogenized tissues) would undergo extraction procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte of interest and remove interfering substances.

-

Analytical Technique: A sensitive and specific analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), would be required to quantify this compound and its potential metabolites. The use of a deuterated standard is advantageous for providing a stable internal standard for accurate quantification.

Potential Metabolic Pathways

While no specific data exists for this compound, we can hypothesize potential metabolic pathways based on the metabolism of related compounds, such as other N-acyl glycines and mercapturic acid pathway precursors.

The primary metabolic transformations could involve:

-

Oxidation of the thiol group: The mercapto group is a likely site for oxidation, potentially forming a disulfide bond with endogenous thiols like cysteine or glutathione, or being oxidized to a sulfinic or sulfonic acid.

-

Hydrolysis of the amide bond: The amide linkage between the 3-mercapto-2-methylpropanoyl moiety and the glycine could be a substrate for amidases, leading to the cleavage of the molecule into its constituent parts.

-

Conjugation reactions: The thiol group could undergo conjugation with endogenous molecules as part of the mercapturic acid pathway.

Below is a conceptual visualization of a potential metabolic pathway.

Caption: Hypothetical metabolic pathway of this compound.

Below is a conceptual workflow for a typical in vivo metabolism study.

Caption: General workflow for an in vivo metabolic fate study.

Conclusion

The development of a comprehensive technical guide on the in vivo metabolic fate of this compound is currently hindered by the absence of published experimental data. The framework presented here outlines the necessary quantitative data, experimental protocols, and potential metabolic pathways that would form the core of such a guide. Future research in this area will be essential to populate this framework and provide the drug development community with the critical information needed to assess the safety and efficacy of this compound.

Navigating the Stability of N-(3-Mercapto-2-methylpropanoyl)glycine-d5: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N-(3-Mercapto-2-methylpropanoyl)glycine-d5, a deuterated analog of Tiopronin. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the integrity and reliability of this compound in experimental settings.

Core Stability Profile and Storage Recommendations

This compound, a thiol-containing compound, is susceptible to degradation, primarily through oxidation. The stability of its non-deuterated counterpart, Tiopronin, is known to be influenced by factors such as pH, temperature, and the presence of oxidizing agents. Acidic conditions have been shown to enhance the stability of related thiol compounds by mitigating the formation of disulfide dimers.

Based on manufacturer recommendations and regulatory information for the parent compound, the following storage conditions are advised to maintain the integrity of this compound.

Table 1: Recommended Storage and Shipping Conditions

| Parameter | Condition | Notes |

| Long-Term Storage | -20°C Freezer or 2-8°C Refrigerator | To minimize degradation over extended periods. |

| Short-Term Storage | Controlled Room Temperature (25°C) | Excursions permitted to 15-30°C for formulated products.[1] |

| Shipping | Ambient Temperature | For continental US shipments, though conditions may vary elsewhere. |

Degradation Pathways and Mechanisms

The primary degradation pathway for this compound involves the oxidation of its thiol group (-SH). This process can lead to the formation of various degradation products, with the most common being the disulfide dimer. Other potential oxidative products include sulfoxides and sulfinic acids.

The principal degradation reaction is the formation of the disulfide dimer, as illustrated in the signaling pathway below. This reaction is a key consideration in the handling and formulation of thiol-containing compounds.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B. A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods. The following workflow outlines a typical forced degradation study for a thiol-containing compound.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sampling: Withdraw aliquots at appropriate time intervals.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating Assay Method

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometric detection is commonly employed.

Table 2: Example HPLC Method Parameters

| Parameter | Specification |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (for identification of degradants). |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Handling and Safety Recommendations

Due to the thiol group, this compound has a potent odor and is susceptible to aerial oxidation. Proper handling procedures are necessary to ensure user safety and compound stability.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood.

-

Inert Atmosphere: For critical applications and long-term storage of solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Disposal: Dispose of waste material in accordance with local regulations for chemical waste.

By adhering to these guidelines, researchers and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

Solubility Profile of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(3-Mercapto-2-methylpropanoyl)glycine-d5. Due to the limited availability of specific quantitative data for the deuterated compound, this document presents the solubility data for its non-deuterated analogue, N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin). The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts. This guide also outlines a standard experimental protocol for solubility determination and includes a workflow diagram for methodological illustration.

Introduction to this compound

This compound is the deuterium-labeled version of N-(3-Mercapto-2-methylpropanoyl)glycine, also known as Tiopronin. Tiopronin is a pharmaceutical compound used in the treatment of cystinuria and has been investigated for its antioxidant properties.[1] The deuterated form is a stable isotope-labeled compound often utilized in research as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.

Solubility Data of N-(3-Mercapto-2-methylpropanoyl)glycine (Tiopronin)

The following tables summarize the mole fraction solubility (x) of Tiopronin in various binary organic solvent mixtures at different temperatures. The data was obtained using the isothermal saturation method.[1]

Table 1: Mole Fraction Solubility (x) of Tiopronin in 1-Butanol + Toluene Mixtures [1]

| Temperature (K) | w(1-Butanol) = 1.0000 | w(1-Butanol) = 0.8018 | w(1-Butanol) = 0.6015 | w(1-Butanol) = 0.4012 | w(1-Butanol) = 0.2009 | w(1-Butanol) = 0.0000 |

| 273.15 | 0.0298 | 0.0245 | 0.0198 | 0.0155 | 0.0118 | 0.0085 |

| 283.15 | 0.0435 | 0.0362 | 0.0295 | 0.0233 | 0.0178 | 0.0130 |

| 293.15 | 0.0625 | 0.0522 | 0.0428 | 0.0340 | 0.0261 | 0.0192 |

| 303.15 | 0.0865 | 0.0725 | 0.0598 | 0.0478 | 0.0369 | 0.0274 |

| 313.15 | 0.1162 | 0.0978 | 0.0809 | 0.0652 | 0.0508 | 0.0380 |

| 318.15 | 0.1332 | 0.1126 | 0.0935 | 0.0755 | 0.0591 | 0.0444 |

Table 2: Mole Fraction Solubility (x) of Tiopronin in i-Butanol + Toluene Mixtures [1]

| Temperature (K) | w(i-Butanol) = 1.0000 | w(i-Butanol) = 0.8015 | w(i-Butanol) = 0.6013 | w(i-Butanol) = 0.4010 | w(i-Butanol) = 0.2008 | w(i-Butanol) = 0.0000 |

| 273.15 | 0.0138 | 0.0120 | 0.0104 | 0.0092 | 0.0088 | 0.0085 |

| 283.15 | 0.0202 | 0.0176 | 0.0154 | 0.0136 | 0.0130 | 0.0130 |

| 293.15 | 0.0290 | 0.0254 | 0.0224 | 0.0200 | 0.0191 | 0.0192 |

| 303.15 | 0.0410 | 0.0360 | 0.0320 | 0.0286 | 0.0274 | 0.0274 |

| 313.15 | 0.0568 | 0.0500 | 0.0446 | 0.0400 | 0.0384 | 0.0380 |

| 318.15 | 0.0660 | 0.0582 | 0.0520 | 0.0468 | 0.0450 | 0.0444 |

Table 3: Mole Fraction Solubility (x) of Tiopronin in 1-Butanol + Acetonitrile Mixtures [1]

| Temperature (K) | w(1-Butanol) = 1.0000 | w(1-Butanol) = 0.8011 | w(1-Butanol) = 0.6009 | w(1-Butanol) = 0.4006 | w(1-Butanol) = 0.2003 | w(1-Butanol) = 0.0000 |

| 273.15 | 0.0298 | 0.0258 | 0.0222 | 0.0188 | 0.0158 | 0.0130 |

| 283.15 | 0.0435 | 0.0378 | 0.0326 | 0.0278 | 0.0235 | 0.0195 |

| 293.15 | 0.0625 | 0.0545 | 0.0472 | 0.0405 | 0.0345 | 0.0288 |

| 303.15 | 0.0865 | 0.0758 | 0.0660 | 0.0570 | 0.0488 | 0.0412 |

| 313.15 | 0.1162 | 0.1022 | 0.0895 | 0.0778 | 0.0668 | 0.0570 |

| 318.15 | 0.1332 | 0.1175 | 0.1032 | 0.0898 | 0.0775 | 0.0665 |

Table 4: Mole Fraction Solubility (x) of Tiopronin in i-Butanol + Acetonitrile Mixtures [1]

| Temperature (K) | w(i-Butanol) = 1.0000 | w(i-Butanol) = 0.8010 | w(i-Butanol) = 0.6008 | w(i-Butanol) = 0.4005 | w(i-Butanol) = 0.2003 | w(i-Butanol) = 0.0000 |

| 273.15 | 0.0138 | 0.0135 | 0.0133 | 0.0132 | 0.0131 | 0.0130 |

| 283.15 | 0.0202 | 0.0198 | 0.0196 | 0.0195 | 0.0195 | 0.0195 |

| 293.15 | 0.0290 | 0.0285 | 0.0282 | 0.0280 | 0.0280 | 0.0288 |

| 303.15 | 0.0410 | 0.0402 | 0.0398 | 0.0395 | 0.0395 | 0.0412 |

| 313.15 | 0.0568 | 0.0558 | 0.0552 | 0.0548 | 0.0548 | 0.0570 |

| 318.15 | 0.0660 | 0.0648 | 0.0642 | 0.0638 | 0.0638 | 0.0665 |

Qualitative Solubility of Tiopronin:

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound, such as this compound, in organic solvents using the widely accepted isothermal saturation (shake-flask) method.[1][5]

1. Materials and Apparatus:

-

Compound of interest (e.g., this compound)

-

High-purity organic solvents

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

-

Preparation of Solvent Mixtures: If using binary solvents, prepare mixtures of known composition by mass.

-

Sample Preparation: Add an excess amount of the solute (the compound) to a series of vials, each containing a known volume or mass of the desired solvent or solvent mixture. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution. Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Quantification: Determine the concentration of the solute in the filtered sample using a validated analytical method, such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.

-

Calculation of Solubility: From the determined concentration and the density of the solvent, calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction).

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a chemical compound in an organic solvent.

Caption: General workflow for determining the solubility of a compound.

References

Methodological & Application

The Gold Standard in Bioanalysis: N-(3-Mercapto-2-methylpropanoyl)glycine-d5 for Accurate Quantification of Tiopronin

Application Note

Introduction

N-(3-Mercapto-2-methylpropanoyl)glycine, also known as Tiopronin, is a thiol-containing drug primarily used in the management of cystinuria, a rare genetic disorder that leads to the formation of cystine kidney stones. Accurate and precise quantification of Tiopronin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in bioanalysis to ensure the highest level of accuracy and precision. N-(3-Mercapto-2-methylpropanoyl)glycine-d5, a deuterated analog of Tiopronin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical physicochemical properties to the analyte ensure it effectively compensates for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[1][2]

Principle of Isotope Dilution Mass Spectrometry

The application of this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the biological sample at the initial stage of sample preparation. Because the internal standard is chemically identical to Tiopronin, it behaves similarly throughout the entire analytical process, including extraction, chromatography, and ionization.[2] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations encountered during the analytical workflow are normalized, leading to highly accurate and precise quantification.[2]

Experimental Protocols

I. Bioanalytical Method for Tiopronin in Human Plasma using LC-MS/MS

This protocol outlines a robust method for the quantification of Tiopronin in human plasma utilizing this compound as an internal standard.

1. Materials and Reagents

-

Tiopronin analytical standard

-

This compound (or other deuterated Tiopronin analogs like Tiopronin-d3)[1]

-

Human plasma (K2EDTA as anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

1,4-Dithiothreitol (DTT) or L-Cysteine (for reduction of disulfide bonds)[3][4]

2. Preparation of Stock and Working Solutions

-

Tiopronin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tiopronin in methanol.[1]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]

-

Tiopronin Working Solutions: Prepare calibration standards and quality control (QC) samples by serially diluting the Tiopronin stock solution with a 50:50 (v/v) acetonitrile:water mixture.[1]

-

Internal Standard Working Solution: Dilute the internal standard stock solution with a suitable solvent to a final concentration (e.g., 1 µg/mL).[1]

3. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 50 µL of a 100 mM DTT solution to reduce disulfide bonds.[5]

-

Add 50 µL of the internal standard working solution to each sample.[5]

-

Vortex the samples briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[5]

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[5]

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

LC System: UHPLC system[6]

-

Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm)[5][7]

-

Mobile Phase A: Water with 0.1% formic acid[5]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[5]

-

Flow Rate: 0.2 - 0.5 mL/min[1]

-

Injection Volume: 5 - 10 µL[1]

-

Column Temperature: 30 - 40 °C[1]

-

Gradient Elution: Employ a suitable gradient to separate Tiopronin from endogenous interferences.

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer[1]

-

Ionization Mode: Negative Electrospray Ionization (ESI-)[1][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[5]

-

MRM Transitions:

-

The specific precursor to product ion transitions for Tiopronin and this compound should be optimized on the instrument being used. For guidance, typical transitions for Tiopronin and a deuterated analog are provided in the data summary table.[4]

-

-

Data Presentation

The performance of the bioanalytical method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters and acceptance criteria for the quantification of Tiopronin using a deuterated internal standard.

Table 1: Linearity and Range

| Parameter | Acceptance Criteria | Typical Result |

| Calibration Curve Model | Linear, weighted (1/x or 1/x²) | y = 0.005x + 0.002 |

| Correlation Coefficient (r) | ≥ 0.99 | 0.9985 |

| Linearity Range | e.g., 10 - 5000 ng/mL | 10 - 5000 ng/mL |

| Back-calculated Concentration Deviation | Within ±15% of nominal (±20% at LLOQ) | All points within criteria |

LLOQ: Lower Limit of Quantification[6]

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15, 3 runs) |

| Precision (%CV) | Accuracy (%RE) | ||

| Acceptance Criteria | ≤20% | ±20% | |

| LLOQ | 10 | 8.5 | -5.2 |

| Acceptance Criteria | ≤15% | ±15% | |

| Low QC | 30 | 6.1 | 2.5 |

| Medium QC | 2500 | 4.8 | -1.8 |

| High QC | 4000 | 5.2 | 3.1 |

%CV = (Standard Deviation / Mean) * 100; %RE = ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100[6]

Table 3: Recommended MRM Transitions (Negative ESI)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tiopronin | 162.0 | 75.0 |

| This compound (or Tiopronin-d3) | 165.0 | 78.0 |

Note: These values may require fine-tuning on the specific mass spectrometer used.[4]

Visualizations

Diagram 1: Experimental Workflow for Tiopronin Quantification

Caption: Bioanalytical workflow for Tiopronin quantification.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry

Caption: Isotope dilution principle for accurate quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Tiopronin in Human Plasma using N-(3-Mercapto-2-methylpropanoyl)glycine-d5 by LC-MS/MS